Methylselenopyruvate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methylselenopyruvate is an organic selenium compound belonging to the class of alpha-keto acids and derivatives. It is a metabolite of methylselenocysteine and has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound acts as a histone deacetylase 8 (HDAC8) inhibitor, which can restore Bcl2 modifying factor (BMF) downregulation and thereby activate apoptosis in cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methylselenopyruvate can be synthesized through the transamination of methylselenocysteine. This process involves the use of L-amino acid oxidase as a catalyst, which converts L-selenomethionine to this compound . The reaction conditions typically require the presence of catalase to facilitate the oxidation process.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the biocatalytic synthesis approach mentioned above can be scaled up for industrial applications. This method ensures high purity (≥ 99.3%) and a significant yield (over 67%) of the target product .

Analyse Des Réactions Chimiques

Types of Reactions: Methylselenopyruvate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different selenium-containing compounds.

Reduction: It can be reduced to simpler selenium compounds.

Substitution: It can participate in substitution reactions where selenium atoms replace other atoms in the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent the degradation of the selenium compound.

Major Products: The major products formed from these reactions include methylselenol, dimethylselenide, and trimethylselenonium .

Applications De Recherche Scientifique

In Vitro Studies on Cancer Cells

Research conducted on various cancer cell lines has demonstrated the effectiveness of MSP in inhibiting cell proliferation:

- Colon Cancer : In a study involving human colon cancer cells, MSP treatment resulted in a significant decrease in cell viability and an increase in p21 protein expression, indicating cell cycle arrest and apoptosis .

- Prostate Cancer : Similar results were observed in prostate cancer cells, where MSP led to increased histone acetylation and upregulation of tumor suppressor genes. The findings suggest that MSP could be a valuable agent in prostate cancer therapy .

Animal Models

In vivo studies using rodent models have further elucidated the potential of MSP:

- Toxicity Reduction : Research indicated that selenium nanoparticles (SeNPs), when combined with MSP, significantly reduced toxicity levels associated with selenium exposure by up to four times compared to controls .

- Tumor Growth Inhibition : In animal models of tumor growth, administration of MSP resulted in reduced tumor size and weight, supporting its role as an anti-cancer agent .

Data Table: Summary of Key Findings

Potential Clinical Applications

Given its promising preclinical results, MSP has potential applications in clinical settings:

- Cancer Treatment : As an adjunct therapy for various cancers, MSP could enhance the efficacy of existing treatments while minimizing side effects due to its selective action on cancer cells.

- Preventive Strategies : Its antioxidant properties may also position MSP as a preventive agent against oxidative stress-related diseases.

Mécanisme D'action

Methylselenopyruvate exerts its effects primarily through the inhibition of HDAC8. This inhibition leads to the reactivation of the Bcl2 modifying factor (BMF) gene, which is crucial for inducing apoptosis in cancer cells . The compound also affects mitochondrial membrane potential and ATP production, further promoting cell death .

Comparaison Avec Des Composés Similaires

- Sodium selenite

- Se-methylselenocysteine

- Methylselenol

- Dimethylselenide

- Trimethylselenonium

Comparison: Methylselenopyruvate is unique in its ability to inhibit HDAC8 specifically, whereas other selenium compounds like sodium selenite and Se-methylselenocysteine have broader mechanisms of action. For instance, sodium selenite exerts its cytotoxic effects by directly oxidizing cellular free thiol pools, while Se-methylselenocysteine is metabolized into methylselenol, which redox cycles with cellular thiols .

Activité Biologique

Methylselenopyruvate (MSP) is an organoselenium compound derived from the metabolism of selenomethylselenocysteine (MSC), which has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into the biological activity of MSP, focusing on its mechanisms of action, effects on cancer cells, and relevant case studies.

MSP acts primarily as a histone deacetylase (HDAC) inhibitor , which plays a crucial role in regulating gene expression. By inhibiting HDACs, MSP can lead to increased acetylation of histones, thereby promoting the expression of tumor-suppressor genes. This mechanism has been observed in various cancer cell lines, including prostate and colon cancer cells.

Key Findings on Mechanisms

- HDAC Inhibition : MSP was shown to inhibit HDAC activity in a dose-dependent manner, with significant effects noted at concentrations ranging from 10 to 50 μM. This inhibition correlates with increased levels of acetylated histone H3 within hours of treatment .

- Cell Cycle Arrest and Apoptosis : Treatment with MSP resulted in G2/M phase cell cycle arrest and induced apoptosis, evidenced by morphological changes and increased levels of cleaved caspases .

Biological Activity in Cancer Research

Numerous studies have explored the effects of MSP on different cancer types. Below is a summary of significant research findings:

1. Prostate Cancer Study

In a study examining the effects of MSP on prostate cancer cell lines (LNCaP and PC-3), researchers found that MSP significantly increased histone acetylation within 5 hours post-treatment. The increase in acetylation was transient but correlated with enhanced expression of tumor-suppressor genes .

2. Liver Cancer Investigation

A comprehensive study evaluated the impact of MSC and its metabolites on liver cancer cell lines. The results indicated that MSP effectively reduced cell viability at concentrations as low as 15 μM over a 72-hour treatment period. The study also noted significant apoptotic markers such as Annexin V staining and increased cleaved caspase levels .

Pharmacokinetics and Safety Profile

MSP exhibits favorable pharmacokinetic properties, characterized by a short half-life and rapid clearance from the body. This profile is advantageous for repeated systemic use in clinical settings. Notably, studies have reported minimal side effects at therapeutic doses, suggesting that MSP could be a safe option for cancer treatment .

Propriétés

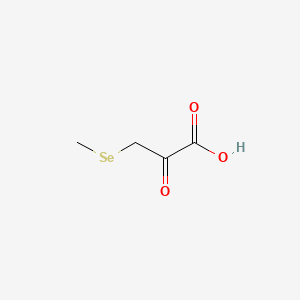

IUPAC Name |

3-methylselanyl-2-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3Se/c1-8-2-3(5)4(6)7/h2H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHPIRYOQIGZLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.